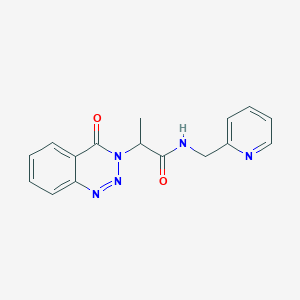

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a hybrid molecule that appears to incorporate structural features from various pharmacologically active compounds. The benzotriazinyl moiety is a common feature in many biologically active compounds, and when combined with a pyridinylmethyl group, it may offer a unique set of properties that could be beneficial in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides was synthesized, which shares a similar approach to the synthesis of the compound . The synthesis involved the coupling of propanoic acid derivatives with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent. This method could potentially be adapted for the synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide has been confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS . These techniques would be essential in confirming the structure of the compound , ensuring that the synthesis has proceeded as planned and that the correct molecular structure has been obtained.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, particularly in the context of their potential as precursors for heterocyclic compounds . The synthesis and use of 3-oxo-N-(pyridin-2-yl)butanamide, which is structurally related to the compound of interest, have been reviewed, highlighting the importance of such compounds in synthetic chemistry. The chemical reactions involving the compound would likely be influenced by the presence of the benzotriazinyl and pyridinylmethyl groups, which could participate in various chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the solubility, melting point, and stability of the compound could be inferred from similar structures. Additionally, the biological evaluation of related compounds has shown a range of activities in preclinical seizure models, suggesting that the compound may also possess interesting biological properties .

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methods for synthesizing derivatives of benzotriazine and pyridine, which are structurally related to the compound . These methods involve microwave irradiation to expedite chemical transformations, leading to compounds with potential biological activities (Ashok et al., 2006). Another approach includes the β-lithiation of carboxamides to synthesize β-substituted-α,β-unsaturated amides, indicating the versatility of related chemical frameworks in synthetic chemistry (Katritzky et al., 1993).

Biological Activities and Applications

The benzotriazine and pyridine cores, similar to the compound , have shown various biological activities. For instance, derivatives have been investigated for their potential anti-inflammatory and analgesic properties, revealing that some synthesized compounds exhibit significant activity compared to standard drugs like aspirin (Doğruer & Şahin, 2003). Additionally, the benzotriazine 1,4-dioxide class of anticancer drugs, which shares a part of its chemical structure with the compound in focus, has been studied for its ability to produce oxidizing radicals following one-electron reduction, indicating a mechanism of action for antitumor activity (Anderson et al., 2003).

Material Science and Catalytic Applications

Research has also explored the use of pyridine derivatives in material science and as catalysts in chemical reactions. For example, dioxidovanadium(V) complexes containing pyridin-2-ylmethylene derivatives have been studied for their catalytic activity in the oxidation of olefins, showcasing the potential utility of these compounds in industrial and synthetic applications (Ghorbanloo et al., 2017).

properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-4-5-9-17-12)21-16(23)13-7-2-3-8-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVFQYAVZGXWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)

![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)